

# Comprehensive Technical Review: Methasterone Hepatotoxicity - Mechanisms, Clinical Presentation, and Research Implications

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## Compound Focus: Methasterone

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## Introduction and Clinical Pharmacology

**Methasterone** ( $2\alpha,17\alpha$ -dimethyl- $5\alpha$ -androstan- $17\beta$ -ol-3-one), commonly known as Superdrol, is a synthetic orally active **anabolic-androgenic steroid** (AAS) that was never approved for medical use but was marketed as a "designer steroid" in dietary supplements primarily for bodybuilding purposes [1]. The compound was first synthesized in 1956 by Syntex Corporation during research aimed at discovering compounds with **anti-tumor properties** [1]. Subsequent research in 1959 confirmed its status as a "potent orally active anabolic agent exhibiting only weak androgenic activity" [1]. **Methasterone** is the  $17\alpha$ -alkylated derivative of drostanolone (Masteron), a modification that enhances oral bioavailability but also increases **hepatotoxic potential** [1] [2].

From a clinical pharmacology perspective, **methasterone** demonstrates significant **anabolic potency** with literature indicating it possesses approximately 400% the anabolic activity of methyltestosterone with only 20% of the androgenic activity, yielding a therapeutic ratio (Q-ratio) of 20 [1]. The compound has a relatively high oral bioavailability of approximately 50% and an elimination half-life of 8-12 hours, with **hepatic metabolism** being the primary route of elimination [1]. The  $17\alpha$ -alkylation structure allows the

molecule to survive first-pass metabolism but is also directly implicated in its hepatotoxicity mechanisms [1] [3].

## Hepatotoxicity Clinical Presentation and Case Studies

### Clinical Case Series Analysis

The most comprehensive clinical evidence of **methasterone** hepatotoxicity comes from a case series published in *Clinical Gastroenterology and Hepatology* (2008) that documented five previously healthy patients who developed significant **liver injury** following **methasterone** use [3]. The study employed a **case report design** conducted at tertiary-care medical centers and established a consistent temporal pattern of hepatotoxicity. All five patients presented with jaundice approximately two weeks after discontinuing **methasterone** use, with bilirubin levels peaking within another 2-3 weeks [3]. The pattern of liver injury was consistently **cholestatic**, characterized by impaired bile flow rather than primary hepatocellular necrosis.

A critical finding from this research was the **self-limiting nature** of the hepatotoxicity with appropriate supportive care. Approximately 12 weeks after initial presentation, all cases resolved with no identifiable residual hepatic dysfunction [3]. This consistent timeline suggests a predictable, though potentially severe, clinical course for **methasterone**-induced liver injury that resolves completely with cessation of the compound and supportive management. The researchers concluded that while **methasterone** use can result in severe hepatotoxicity, and liver function can continue to deteriorate for up to two weeks after presentation, the outcome with close observation and supportive care is generally favorable [3].

### Additional Case Reports and Clinical Manifestations

Several additional case reports in the literature reinforce and expand upon these clinical findings. Jasiurkowski et al. (2006) documented a case of **cholestatic jaundice** accompanied by IgA nephropathy induced by Superdrol, suggesting potential extrahepatic manifestations [1]. Similarly, Nasr and Ahmad (2009) reported a case of severe cholestasis accompanied by **renal failure** associated with **methasterone** use, indicating potential multi-organ toxicity in severe cases [1]. Singh et al. (2009) described severe

hepatotoxicity caused by a **methasterone**-containing performance-enhancing supplement, further reinforcing the consistent pattern of liver injury [1].

The table below summarizes key clinical findings from documented case reports:

Table 1: Clinical Case Reports of **Methasterone** Hepatotoxicity

Study	Cases	Clinical Presentation	Time to Onset	Resolution	Additional Findings
Shah et al. (2008) [3]	5	Jaundice, cholestatic liver injury	2 weeks post-discontinuation	12 weeks	No residual dysfunction
Jasiurkowski et al. (2006) [1]	1	Cholestatic jaundice	N/R	N/R	IgA nephropathy
Nasr & Ahmad (2009) [1]	1	Severe cholestasis, renal failure	N/R	N/R	Multi-organ involvement
Singh et al. (2009) [1]	1	Severe hepatotoxicity	N/R	N/R	Supplement use

The most commonly reported **symptoms** across cases include jaundice, malaise, pruritus (likely related to bile salt accumulation), and dark urine. The consistent **cholestatic pattern** differentiates **methasterone** hepatotoxicity from other forms of drug-induced liver injury that may demonstrate hepatocellular or mixed patterns.

## Mechanistic Insights into Methasterone Hepatotoxicity

### Metabolic Transformation and Cytotoxicity

Recent research has provided insights into the **structural transformation** of **methasterone** and its relationship to hepatotoxicity mechanisms. A 2022 study investigated the biotransformation of **methasterone**

using fungal models (*Cunninghamella blakesleeana* and *Macrophomina phaseolina*) and identified six transformed metabolites, five of which were new compounds [4]. The parent **methasterone** compound demonstrated significant **cytotoxicity** against human normal cell lines (BJ cells) with an IC<sub>50</sub> of  $8.01 \pm 0.52 \mu\text{g mL}^{-1}$ , while the transformed metabolites (2-7) were identified as non-cytotoxic [4].

This finding suggests that **structural modifications** at specific positions of the **methasterone** molecule, particularly through hydroxylation, can significantly reduce hepatotoxicity while potentially maintaining other biological activities. The study also evaluated anti-inflammatory activity through inhibition of nitric oxide (NO) production, with **methasterone** itself showing remarkable activity (IC<sub>50</sub> =  $23.9 \pm 0.2 \mu\text{g mL}^{-1}$ ) compared to standard LNMMA (IC<sub>50</sub> =  $24.2 \pm 0.8 \mu\text{g mL}^{-1}$ ) [4]. Metabolites 2 and 7 showed moderate inhibition (IC<sub>50</sub> values of  $38.1 \pm 0.5 \mu\text{g mL}^{-1}$  and  $40.2 \pm 3.3 \mu\text{g mL}^{-1}$ , respectively) but without associated cytotoxicity [4].

## Structure-Activity Relationship and Hepatotoxicity Mechanisms

The **structure-activity relationship** (SAR) of **methasterone** provides important insights into its hepatotoxicity mechanisms. The 17 $\alpha$ -alkylation is a critical structural feature that allows oral bioavailability but also confers hepatotoxicity through several potential mechanisms:

- **Impaired biliary transport:** The 17 $\alpha$ -alkyl group interferes with hepatic transport proteins, particularly the bile salt export pump (BSEP), leading to intracellular accumulation of bile salts and subsequent cholestasis [3] [1]
- **Metabolic activation:** The **methasterone** molecule may undergo metabolic activation to reactive intermediates that cause oxidative stress or bind covalently to cellular proteins [4]
- **Mitochondrial toxicity:** Steroids with specific structural modifications can disrupt mitochondrial function, leading to impaired energy production and cellular stress [3]

The fungal transformation study identified specific positions on the **methasterone** molecule (C6, C7) where hydroxylation significantly reduced cytotoxicity while maintaining some biological activity, providing important insights for potential structural modifications that could dissociate therapeutic effects from hepatotoxicity [4].

Table 2: Structural Transformations of **Methasterone** and Biological Activities

Compound	Structural Features	Cytotoxicity (BJ cells)	Anti-inflammatory Activity	Notes
<b>Methasterone (1)</b>	Parent compound	IC50 = 8.01 ± 0.52 µg mL <sup>-1</sup>	IC50 = 23.9 ± 0.2 µg mL <sup>-1</sup>	Cytotoxic
<b>Metabolite 2</b>	6β,7β,17β-trihydroxy	Non-cytotoxic	IC50 = 38.1 ± 0.5 µg mL <sup>-1</sup>	New compound
<b>Metabolite 7</b>	6β,9α,17β-trihydroxy	Non-cytotoxic	IC50 = 40.2 ± 3.3 µg mL <sup>-1</sup>	New compound

## Regulatory and Research Context

### Regulatory Status and Scheduling

**Methasterone** has been subject to increasing regulatory control due to its toxicity and abuse potential. The Drug Enforcement Administration (DEA) formally classified **methasterone** as a **Schedule III controlled substance** under the Controlled Substances Act effective August 29, 2012 [5]. This classification was based on the compound meeting four definitional criteria for anabolic steroids: (A) chemical relation to testosterone; (B) pharmacological relation to testosterone; (C) not an estrogen, progestin, or corticosteroid; and (D) not dehydroepiandrosterone (DHEA) [5].

The **scheduling process** noted that **methasterone** has no legitimate medical use nor any New Drug Applications (NDA), and the DEA was unable to identify any chemical manufacturers using these substances as intermediates in their manufacturing processes [5]. The World Anti-Doping Agency (WADA) had previously added **methasterone** to its list of prohibited substances in sport in 2006 [1]. The FDA issued warning letters in 2006 regarding Superdrol (**methasterone**) and in 2009 regarding bodybuilding products containing steroid or steroid-like substances [5].

### Experimental Models for Hepatotoxicity Research

Several **preclinical models** have been employed in **methasterone** research, offering different advantages for investigating its hepatotoxicity mechanisms:

- **Fungal transformation models:** *Cunninghamella blakesleeana* and *Macrophomina phaseolina* have been used to generate structural analogues of **methasterone** for SAR studies [4]
- **In vitro cytotoxicity assays:** Normal human cell lines (BJ cells) and cancer cell lines (MCF-7, NCI-H460, HeLa) have been used to evaluate cytotoxicity [4]
- **Anti-inflammatory activity models:** Nitric oxide (NO) production inhibition assays in macrophage systems have been employed to evaluate potential therapeutic activities [4]

These experimental approaches provide valuable tools for investigating both the mechanisms of hepatotoxicity and potential structural modifications that might dissociate biological activity from toxicity.

## Experimental Methodology and Protocols

### Hepatotoxicity Assessment Protocols

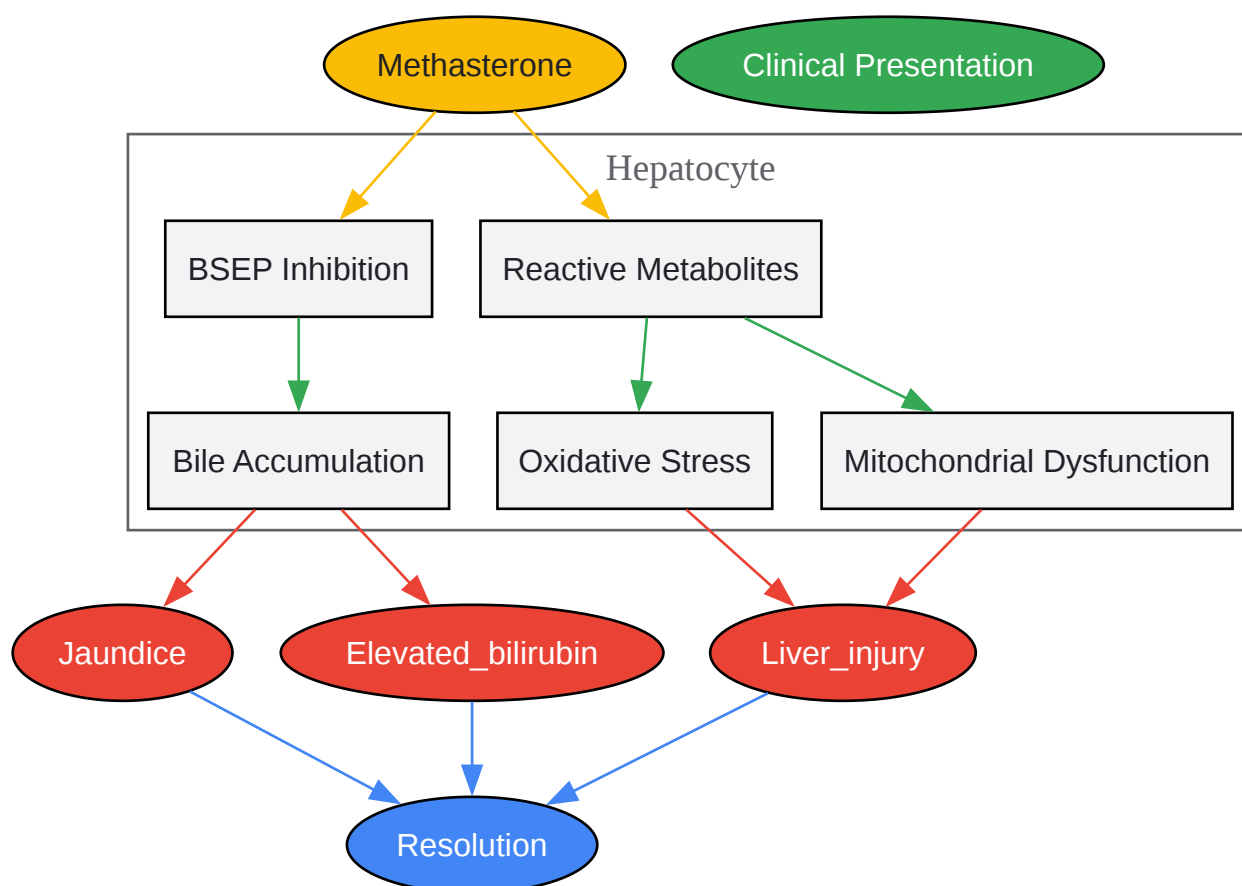
Based on the reviewed literature, a comprehensive assessment of **methasterone** hepatotoxicity should include the following **methodological approaches**:

- **Clinical monitoring:** Serial measurement of liver function tests (bilirubin, ALT, AST, ALP) weekly for 12 weeks post-exposure, with particular attention to the expected peak in bilirubin at 2-3 weeks post-presentation [3]
- **Histopathological evaluation:** Liver biopsy may reveal canalicular cholestasis with minimal inflammation in severe cases, consistent with the cholestatic pattern observed clinically [3]
- **Cellular viability assays:** Standardized MTT or XTT assays in normal human cell lines (e.g., BJ cells) with IC50 determination following 48-72 hour exposure [4]
- **Metabolite profiling:** Using fungal transformation models or liver microsomal preparations to identify potential less-toxic analogues [4]

- **Anti-inflammatory activity assessment:** Evaluation of nitric oxide production inhibition in LPS-stimulated macrophages with comparison to standard inhibitors [4]

## Visualization of Methasterone Hepatotoxicity Pathway

The following diagram illustrates the key pathways and mechanisms involved in **methasterone**-induced hepatotoxicity:

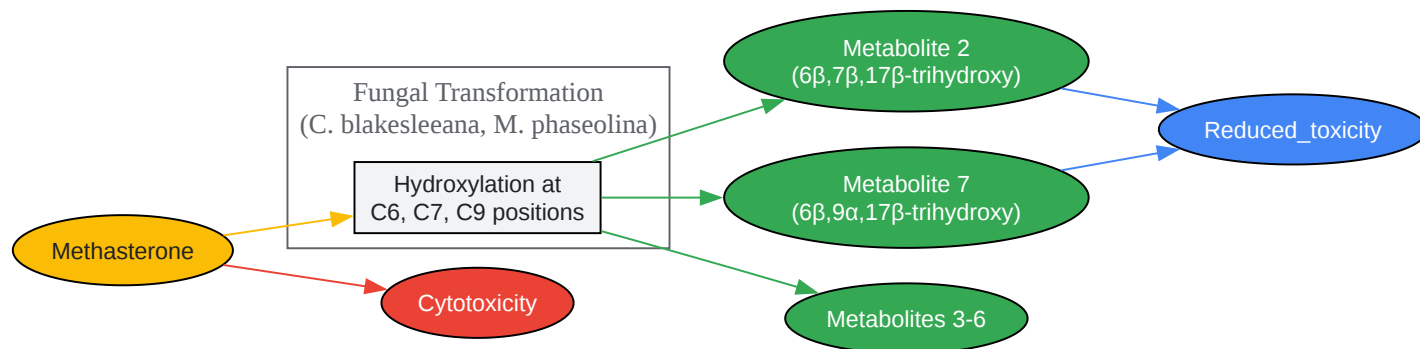


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Figure 1: **Methasterone** hepatotoxicity mechanisms and clinical progression

## Chemical Transformation Pathway

The fungal transformation pathway of **methasterone** reveals specific structural modifications that reduce cytotoxicity:



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Figure 2: Structural transformation reducing **methasterone** cytotoxicity

## Research Gaps and Future Directions

Based on this comprehensive review of **methasterone** hepatotoxicity, several **research gaps** and future directions emerge:

- **Mechanistic studies:** More detailed investigations are needed on the molecular mechanisms of BSEP inhibition and mitochondrial toxicity [3] [4]
- **Structural optimization:** Systematic SAR studies could identify **methasterone** analogues with preserved biological activity and reduced hepatotoxicity [4]
- **Biomarker development:** Identification of sensitive and specific biomarkers for early detection of steroid-induced hepatotoxicity [3]
- **Long-term outcomes:** Studies examining potential subclinical hepatic dysfunction after apparent recovery from **methasterone** hepatotoxicity [3]
- **Population susceptibility:** Research into genetic or environmental factors that may predispose individuals to **methasterone** hepatotoxicity [3]

From a **clinical management** perspective, the literature supports a approach of cessation and supportive care, with most cases resolving completely within 12 weeks [3]. However, the potential for severe cholestasis and rare cases of associated renal failure necessitates careful monitoring and supportive management [1].

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